
2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole
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Description
2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H5ClIN3S and its molecular weight is 337.57 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine and chlorine atoms on the phenyl ring enable nucleophilic aromatic substitution under specific conditions. For example:
Halogen reactivity follows the trend I > Cl due to iodine’s larger atomic radius and weaker C–I bond strength. Microwave-assisted methods enhance reaction rates (e.g., 30 minutes vs. 6 hours conventional heating).
Schiff Base Formation
The amino group at position 2 undergoes condensation with carbonyl compounds:
General Reaction:
Thiadiazole-NH2+RCHO→Thiadiazole-N=CH-R+H2O
Aldehyde | Catalyst | Solvent | Time | Yield |
---|---|---|---|---|
5-Nitro-2-furanacrolein | None | Ethanol | 4 hrs | 82% |
Benzaldehyde | Acetic acid | Toluene | 6 hrs | 75% |
Schiff bases derived from this compound show enhanced antimicrobial activity compared to the parent molecule .
Cyclization Reactions
The thiadiazole ring participates in cyclocondensation to form fused heterocycles:
Example:
Thiadiazole+Thioglycolic acidPOCl3Thiazolo[3,2-b][1][3][4]thiadiazole
Cyclizing Agent | Conditions | Product | Yield |
---|---|---|---|
Thiourea | HCl, reflux, 8 hrs | Imidazo[2,1-b] thiadiazole | 65% |
Malononitrile | K₂CO₃, DMF, 100°C | Pyrido[2,3-d] thiadiazole | 58% |
These derivatives are explored for anticancer applications due to improved pharmacokinetic profiles.
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed couplings:
Reaction | Catalyst System | Partner | Product | Yield |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 3-Chloro-5-biphenyl analog | 70% |
Ullmann coupling | CuI, 1,10-phenanthroline | Pyridine | Aryl-pyridine hybrid | 63% |
The chloro substituent remains inert under these conditions, enabling selective functionalization.
Electrophilic Aromatic Substitution
The electron-rich thiadiazole ring undergoes nitration and sulfonation:
Reagent | Conditions | Position | Yield |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 hrs | C-5 | 60% |
SO₃/H₂SO₄ | 50°C, 4 hrs | C-4 | 55% |
Halogen substituents direct electrophiles to the para and meta positions relative to themselves.
Complexation with Metal Ions
The amino and sulfur groups act as ligands for transition metals:
Metal Salt | Conditions | Complex | Application |
---|---|---|---|
Cu(NO₃)₂ | EtOH, RT, 1 hr | [Cu(Thiadiazole)₂(NO₃)₂] | Antimicrobial agents |
ZnCl₂ | MeOH, reflux, 3 hrs | [Zn(Thiadiazole)Cl₂] | Fluorescent probes |
Stoichiometry and geometry are confirmed via UV-Vis and XRD analysis .
This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.
Properties
Molecular Formula |
C8H5ClIN3S |
---|---|
Molecular Weight |
337.57 g/mol |
IUPAC Name |
5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClIN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
HJJBMAUQPSASFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C2=NN=C(S2)N |
Origin of Product |
United States |
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